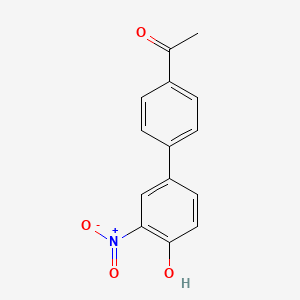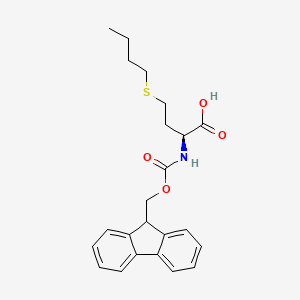
5-Fluoro-2-isopropyltoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-isopropyltoluene (5-FIPT) is a fluorinated isopropyl toluene that has been widely used in scientific research applications due to its unique properties. It is a colorless liquid with a boiling point of 178°C and a melting point of -30°C. 5-FIPT is a versatile compound with numerous applications ranging from synthesis to biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-isopropyltoluene has been widely used in scientific research due to its unique properties. It has been used as a synthetic intermediate for the production of various compounds including pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used as a solvent in organic synthesis and as a reagent in the synthesis of polymers. This compound is also used in the synthesis of fluorinated compounds, such as fluorinated drugs, pesticides, and surfactants.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-isopropyltoluene is not well understood. However, it is believed that its fluorinated structure allows it to interact with other molecules in a unique way. It is also believed that this compound can form hydrogen bonds with other molecules, which can alter their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound can interact with enzymes and other proteins, which can alter their activity. It is also believed that this compound can interact with cell membranes, which can affect their permeability.
Vorteile Und Einschränkungen Für Laborexperimente
5-Fluoro-2-isopropyltoluene has several advantages for use in laboratory experiments. It has a low boiling point and a low melting point, which makes it easy to handle and store. It is also non-toxic and non-flammable, which makes it safe to use in the laboratory. Additionally, this compound is relatively inexpensive and can be easily obtained from chemical suppliers.
The main limitation of this compound is its low solubility in water. This makes it difficult to use in experiments that require aqueous solutions. Additionally, this compound can react with other compounds, which can interfere with the results of experiments.
Zukünftige Richtungen
The potential future directions for 5-Fluoro-2-isopropyltoluene are numerous. It could be used in the synthesis of new compounds, such as fluorinated drugs and pesticides. It could also be used in the synthesis of new materials, such as polymers and surfactants. Additionally, this compound could be used to study the biochemical and physiological effects of fluorinated compounds. Finally, this compound could be used to develop new methods for organic synthesis and reaction optimization.
Synthesemethoden
5-Fluoro-2-isopropyltoluene can be synthesized by reacting 2-isopropyl toluene with sulfur tetrafluoride in the presence of a catalyst. This reaction produces a mixture of this compound and its isomer, 4-fluoro-2-isopropyltoluene. The two compounds can be separated by fractional distillation. Alternatively, this compound can also be synthesized by reacting 2-isopropyl toluene with bromine trifluoride in the presence of a catalyst.
Eigenschaften
IUPAC Name |
4-fluoro-2-methyl-1-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCXKMJVDSCHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

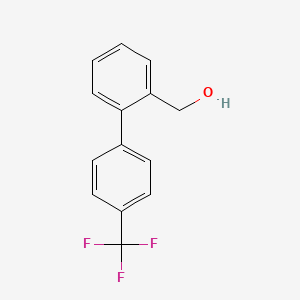
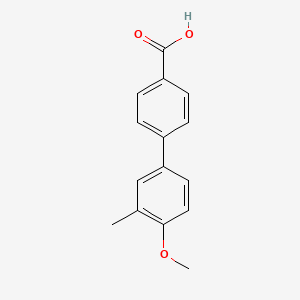
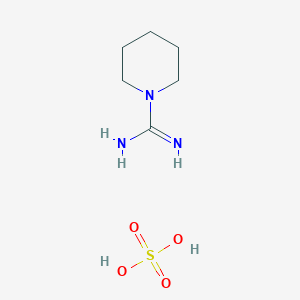

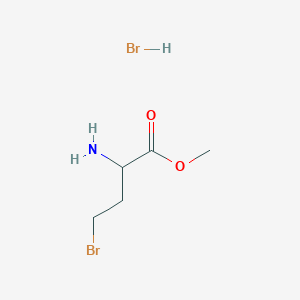
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6328870.png)

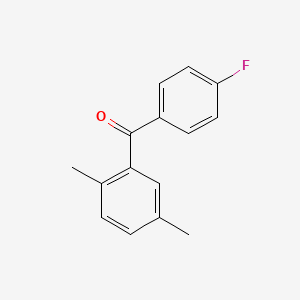
![1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one](/img/structure/B6328877.png)

